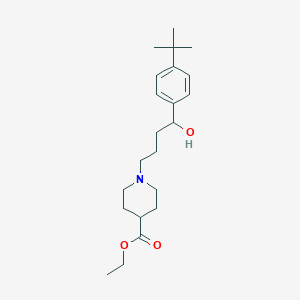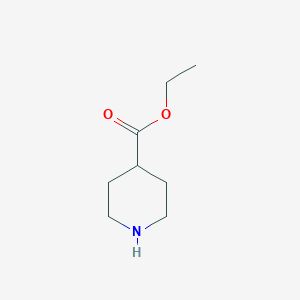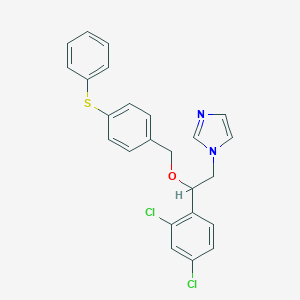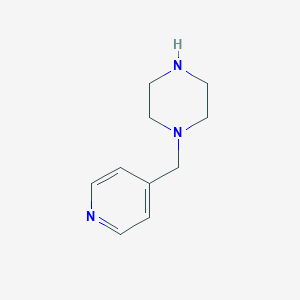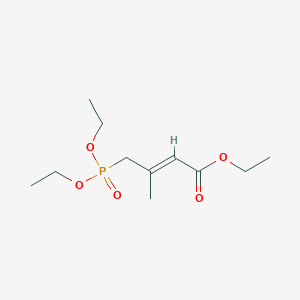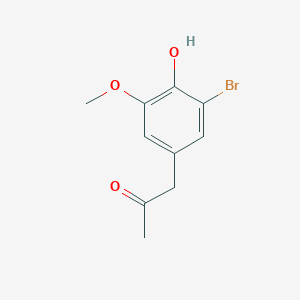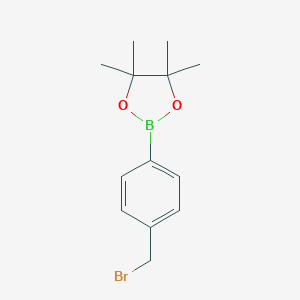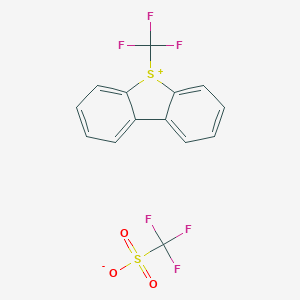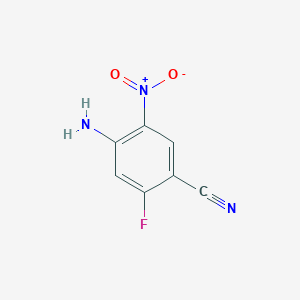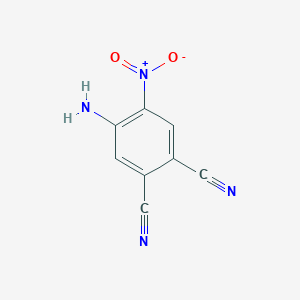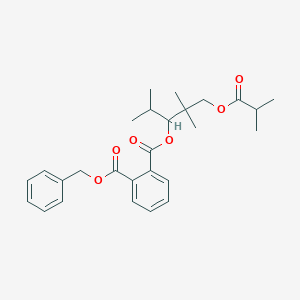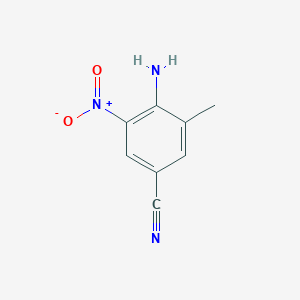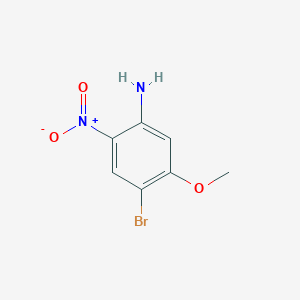
2-溴-1H-吲哚
概述
描述
2-Bromo-1H-indole is a brominated derivative of indole, a fundamental heterocyclic compound. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. The bromine atom in 2-bromo-1H-indole enhances its reactivity, making it a valuable intermediate in organic synthesis.
科学研究应用
2-Bromo-1H-indole is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is a precursor in the synthesis of drugs with antiviral, anticancer, and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
Target of Action
2-Bromo-1H-indole, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These targets play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The mode of action of 2-Bromo-1H-indole involves its interaction with these targets, leading to changes in cellular processes. For example, certain indole derivatives have been reported to show inhibitory activity against influenza A . Another study reported that 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-1H-indole and its downstream effects are diverse, given the broad spectrum of biological activities of indole derivatives . For instance, certain indole derivatives have been found to inhibit the replication of viruses, thereby exerting antiviral activity .
Pharmacokinetics
The bioavailability of indole derivatives is generally influenced by their chemical structure and the presence of functional groups .
Result of Action
The molecular and cellular effects of 2-Bromo-1H-indole’s action depend on its specific targets and mode of action. As mentioned earlier, certain indole derivatives have been found to inhibit viral replication, leading to antiviral effects . Other indole derivatives have shown anti-inflammatory and analgesic activities .
准备方法
Synthetic Routes and Reaction Conditions: 2-Bromo-1H-indole can be synthesized through various methods. One common approach involves the bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction typically proceeds at room temperature, yielding 2-bromo-1H-indole as the primary product .
Industrial Production Methods: In an industrial setting, the synthesis of 2-bromo-1H-indole may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing by-products and optimizing production efficiency .
化学反应分析
Types of Reactions: 2-Bromo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The indole ring can be oxidized to form compounds like indole-2,3-dione.
Reduction Reactions: The bromine atom can be reduced to form 1H-indole.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: 2-azido-1H-indole, 2-thio-1H-indole.
Oxidation: Indole-2,3-dione.
Reduction: 1H-indole.
相似化合物的比较
- 1-Bromo-1H-indole
- 3-Bromo-1H-indole
- 5-Bromo-1H-indole
Comparison: 2-Bromo-1H-indole is unique due to the position of the bromine atom at the 2-position, which significantly influences its reactivity and biological activity. Compared to 1-bromo-1H-indole and 3-bromo-1H-indole, it exhibits different substitution patterns and reactivity profiles. The 5-bromo-1H-indole, with bromine at the 5-position, shows distinct biological activities and is used in different applications .
属性
IUPAC Name |
2-bromo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRQXVPYQGBZON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473105 | |
| Record name | 2-bromo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139409-34-0 | |
| Record name | 2-bromo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-bromo-1H-indole a useful starting material for synthesizing annulated γ-carbolines?
A: 2-bromo-1H-indole possesses two key features that make it particularly well-suited for the synthesis of annulated γ-carbolines. Firstly, the presence of the bromine atom at the 2-position allows for further functionalization via various palladium-catalyzed coupling reactions, enabling the introduction of alkyne-containing tethers. [, , ] Secondly, the indole nitrogen can be readily functionalized with various groups, including aldehydes and esters, which can then be further elaborated for the formation of imines. [, , ] These imines can then undergo palladium-catalyzed intramolecular iminoannulation with the tethered alkyne, leading to the formation of the desired annulated γ-carboline structures.
Q2: What types of annulated γ-carbolines can be synthesized using this approach?
A: This methodology offers significant versatility in the synthesis of diverse annulated γ-carbolines. Researchers have successfully demonstrated the synthesis of γ-carbolines with an additional ring fused across the 4- and 5-positions. [, , ] This includes variations in the size and substitution pattern of the fused ring, depending on the length and substitution of the alkyne-containing tether on the indole nitrogen. For instance, using a phenylpentynyl tether led to the formation of a six-membered ring fused to the γ-carboline core. []
Q3: What are the advantages of using a palladium catalyst in this reaction?
A: Palladium catalysts are particularly advantageous in this iminoannulation reaction due to their ability to efficiently mediate the formation of carbon-carbon and carbon-nitrogen bonds. [, , ] The palladium catalyst activates the alkyne, facilitating its intramolecular reaction with the imine, ultimately leading to the formation of the desired annulated γ-carboline. Furthermore, palladium catalysts often exhibit high selectivity, leading to the desired product with minimal side reactions.
Q4: Are there any limitations to this synthetic approach?
A: While this methodology presents a powerful tool for the synthesis of annulated γ-carbolines, there are some potential limitations. One limitation relates to the reactivity of the tethered alkyne. For instance, when the triple bond is terminal or substituted with a triethylsilyl group, the iminoannulation primarily generates a tert-butyl-gamma-carbolinium salt instead of the cyclized product. [] Additionally, the reaction yields, while generally good to excellent, can be influenced by the steric and electronic properties of the substituents on both the indole and the tethered alkyne.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
